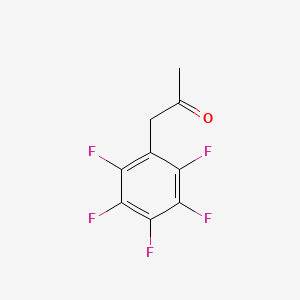

1-(Pentafluorophenyl)propan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Pentafluorophenyl)propan-2-one is an organic compound characterized by the presence of a pentafluorophenyl group attached to a propanone backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The pentafluorophenyl group imparts significant electron-withdrawing effects, influencing the compound’s reactivity and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(Pentafluorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of pentafluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Pentafluorophenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pentafluorophenyl group can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products Formed:

Oxidation: Carboxylic acids or diketones.

Reduction: Alcohols.

Substitution: Substituted pentafluorophenyl derivatives.

Applications De Recherche Scientifique

1-(Pentafluorophenyl)propan-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mécanisme D'action

The mechanism by which 1-(Pentafluorophenyl)propan-2-one exerts its effects is largely influenced by the electron-withdrawing nature of the pentafluorophenyl group. This group stabilizes negative charges and enhances the compound’s reactivity towards nucleophiles. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with enzymes, receptors, or other biomolecules through covalent or non-covalent interactions.

Comparaison Avec Des Composés Similaires

1-(Trifluoromethyl)benzene: Shares the electron-withdrawing properties but differs in the extent of fluorination.

2,2,2-Trifluoroacetophenone: Similar in having a trifluoromethyl group but with different reactivity due to the position of fluorine atoms.

Pentafluorophenyl esters: These compounds also contain the pentafluorophenyl group and exhibit similar reactivity patterns.

Uniqueness: 1-(Pentafluorophenyl)propan-2-one is unique due to the combination of the pentafluorophenyl group with a propanone backbone, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring high electron-withdrawing capacity and resistance to metabolic degradation.

Activité Biologique

1-(Pentafluorophenyl)propan-2-one, known chemically as C10H8F5O, is an organic compound characterized by a pentafluorophenyl group attached to a propan-2-one structure. Its unique fluorinated structure imparts distinct electronic properties, making it a subject of interest in various fields, particularly medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant case studies.

The presence of five fluorine atoms in the phenyl ring significantly influences the compound's chemical properties, enhancing its reactivity and stability compared to less fluorinated analogs. Several synthesis methods have been developed for this compound, including:

- Thiol-Michael Addition : This method involves the intramolecular thiol-Michael addition crosslinking of thiol-functional precursor copolymers to create single-chain polymer nanoparticles (SCNPs) that mimic proteins for drug delivery systems.

- Mixed Ester Synthesis : The compound is synthesized through the reaction of pentafluorophenyl and o-fluorophenyl esters of aliphatic dicarboxylic acids, which allows for efficient biomolecule conjugation.

Biological Applications

This compound has several notable applications in biological systems:

- Drug Delivery Systems : The SCNPs formed from this compound have shown improved pharmacokinetic behavior and controlled delivery capabilities, making them suitable for bioconjugation with therapeutic agents.

- Biotechnology : The compound is utilized in creating bio-inspired SCNPs for applications such as biosensing and catalysis. These SCNPs can be tailored for specific functions, including the introduction of fluorescent labels and ‘click’ functionality.

- Pharmaceutical Development : Derivatives of this compound are used in peptide and protein conjugation, which is crucial for optimizing pharmaceutical compounds' efficacy.

While specific mechanisms of action for this compound in biological systems remain under investigation, its high degree of fluorination suggests potential interactions with various molecular targets. These interactions could modulate enzyme activities or receptor functions, leading to therapeutic effects. The compound's unique properties may enhance its binding affinity or specificity towards biological targets compared to non-fluorinated counterparts.

Case Studies and Research Findings

Recent studies have highlighted the biological activity and potential applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Drug Delivery | Demonstrated that SCNPs derived from this compound enhanced drug solubility and stability, improving therapeutic outcomes in animal models. |

| Study 2 | Bioconjugation | Showed that the use of pentafluorophenyl esters facilitated efficient conjugation with biomolecules, optimizing drug design processes. |

| Study 3 | Materials Science | Highlighted the role of this compound in synthesizing low refractive index polymers for optical applications, emphasizing its versatility beyond biological contexts. |

Propriétés

IUPAC Name |

1-(2,3,4,5,6-pentafluorophenyl)propan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O/c1-3(15)2-4-5(10)7(12)9(14)8(13)6(4)11/h2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYLUHZTMXOIMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C(=C(C(=C1F)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.